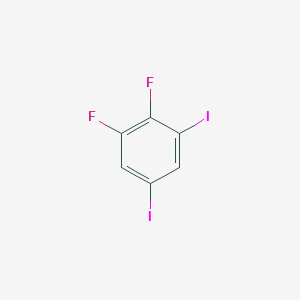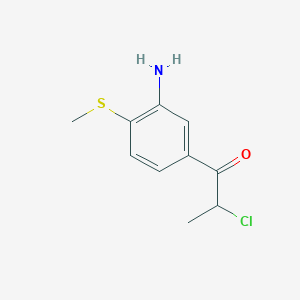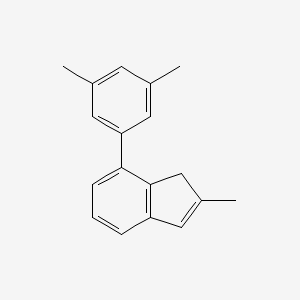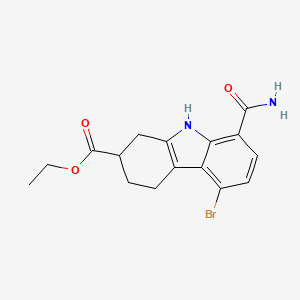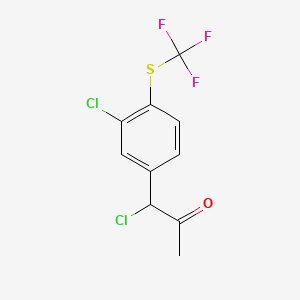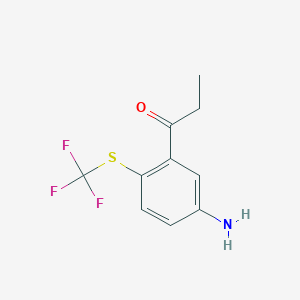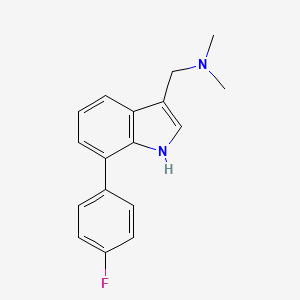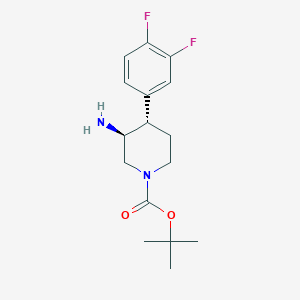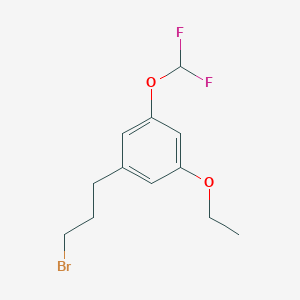
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The difluoromethoxy group can be introduced via etherification, where a suitable difluoromethoxy precursor reacts with the brominated intermediate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the intermediate compound reacts with an ethoxy precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can undergo oxidation reactions, where the aromatic ring or the alkyl side chains are oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can target the difluoromethoxy or ethoxy groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-5-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-ethoxybenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs
Eigenschaften
Molekularformel |
C12H15BrF2O2 |
|---|---|
Molekulargewicht |
309.15 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3 |
InChI-Schlüssel |
JKHIZRWBAYBKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CCCBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


